molecular formula C18H24N2O6 B3091355 (2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1217685-48-7

(2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No. B3091355
CAS RN: 1217685-48-7
M. Wt: 364.4 g/mol
InChI Key: CWSXGJMVGLXKHU-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has an acetylamino group attached to a phenoxy group, and a tert-butoxycarbonyl (Boc) group attached to the pyrrolidine ring. The Boc group is a common protecting group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyrrolidine ring. The stereochemistry at the 2 and 4 positions on the ring is specified as S, which means that these groups are arranged in a certain way in three-dimensional space .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of the functional groups it contains. For example, the Boc group can be removed under acidic conditions .

Scientific Research Applications

Improved Selectivity in Chemical Synthesis

One application is in improving selectivity in the removal of the tert-butyloxycarbonyl group, a common protective group in peptide synthesis. The use of trifluoroacetic acid, diluted with phenols like phenol and p-cresol, enhances selectivity in the deprotection of intermediates, making it a valuable technique in the synthesis of complex peptides (Bodanszky & Bodanszky, 2009).

Synthesis and Transformations

Another application is in the synthesis and transformation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, showcasing the compound's utility in creating diverse substitution products and fused ring structures, which are valuable in medicinal chemistry and material science (Baš et al., 2001).

Antioxidant Properties and Complexation

The compound is also studied for its redox properties and potential as an antioxidant agent. Novel pyrrolidine derivatives containing sterically hindered phenol fragments have been investigated, indicating the compound's utility in developing antioxidants (Osipova et al., 2011).

Solid-Phase Peptide Synthesis

Additionally, it's used as a handle in solid-phase synthesis of peptide α-carboxamides, demonstrating its importance in facilitating the synthesis of complex peptides with specific terminal functionalities, thus broadening the scope of peptide synthesis applications (Gaehde & Matsueda, 2009).

Novel Protecting Group Applications

The compound's derivatives serve as a novel protecting group for amino and hydroxyl groups, offering selective protection and activation for peptide bond formation, further emphasizing its role in enhancing peptide synthesis techniques (Matsueda & Walter, 2009).

properties

IUPAC Name

(2S,4S)-4-(3-acetamidophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-11(21)19-12-6-5-7-13(8-12)25-14-9-15(16(22)23)20(10-14)17(24)26-18(2,3)4/h5-8,14-15H,9-10H2,1-4H3,(H,19,21)(H,22,23)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSXGJMVGLXKHU-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=CC=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
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(2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
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(2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

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